1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-14(20)18-7-9-19(10-8-18)16-17-15-12(3)11(2)5-6-13(15)21-16/h5-6H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUAJBWSWCZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines
Scientific Research Applications
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s binding affinity and selectivity. The compound may inhibit key enzymes involved in cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic systems:
Pharmacological and Physicochemical Properties
Benzothiazole vs. Imidazole/Nitroimidazole :
- The benzothiazole group in the target compound may offer superior π-π stacking interactions compared to nitroimidazole derivatives (e.g., Compound 22 in ), which are more electronegative due to nitro groups. This could influence binding affinity to hydrophobic enzyme pockets .
- Nitroimidazoles (e.g., ) are well-documented for antiparasitic activity, whereas benzothiazoles are explored for anticancer and antimicrobial roles .
Piperazine Substituents :
- The o-tolyl group in CIBA 1002-Go () introduces steric hindrance compared to the dimethylbenzothiazole group in the target compound. This may reduce CNS penetration but enhance selectivity for peripheral catecholamine stores .
- Sulfonyl groups (e.g., 4-chlorobenzenesulfonyl in ) improve aqueous solubility but may increase metabolic clearance via sulfation pathways .
- Propan-1-one Backbone Modifications: Substitution at the propanone position (e.g., indole in , thiazolidine in ) alters electronic properties.
Computational and Theoretical Insights
- Such data are absent for the target compound but are critical for rational drug design .
Biological Activity
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring and a piperazine moiety, which are known for their roles in various biological processes.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
| Molecular Formula | CHNS |
| Molecular Weight | 284.41 g/mol |
| CAS Number | 886916-71-8 |
Antimicrobial Properties
Research indicates that 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical concerns in antibiotic resistance . The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or function.
Antiviral Activity
The compound has also been noted for its potential antiviral properties. Preliminary data suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. This aspect is particularly relevant in the context of developing treatments for viral infections.
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound demonstrates anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes. This could have implications for treating conditions characterized by chronic inflammation.
The biological activity of this compound is largely attributed to its structural components:
- Thiazole Ring : Known for its ability to interact with various biological targets, influencing enzyme activity and receptor binding.
- Piperazine Moiety : Enhances solubility and bioavailability, allowing better interaction with target sites within cells.
The compound's interactions with specific molecular targets contribute to its diverse pharmacological effects.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzothiazole derivatives found that compounds similar to 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exhibited notable activity against resistant strains of bacteria. The research indicated that modifications in the piperazine ring could enhance activity against specific pathogens .
Evaluation of Antiviral Potential
In vitro studies assessing the antiviral potential of this compound revealed promising results against RNA viruses. The mechanism was hypothesized to involve the inhibition of viral entry into host cells and disruption of viral replication cycles .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, it is useful to compare it with other thiazole and piperazine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Methylbenzo[d]thiazol-2-amine | Antimicrobial | Cell wall synthesis inhibition |
| 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one | Antiviral | Viral enzyme inhibition |
| 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethylbenzothiazol)]propan-1-one | Anti-inflammatory | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
